Cas no 1472069-63-8 (tert-butyl N-(3-iodo-4-methoxyphenyl)carbamate)

Tert-butyl N-(3-iodo-4-methoxyphenyl)carbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an iodo-substituted aromatic ring. This compound is particularly valuable in organic synthesis, where the Boc group serves as a robust protecting agent for amines, enabling selective reactions at other functional sites. The iodine moiety offers versatility for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. Its methoxy substituent enhances solubility and electronic modulation of the aromatic system. This reagent is well-suited for pharmaceutical intermediates and complex molecule construction, providing precise control in multi-step synthetic pathways. Storage under inert conditions is recommended to maintain stability.
tert-butyl N-(3-iodo-4-methoxyphenyl)carbamate structure
1472069-63-8 structure
Product Name:tert-butyl N-(3-iodo-4-methoxyphenyl)carbamate
CAS No:1472069-63-8
MF:C12H16INO3
MW:349.16481590271
CID:4484633
PubChem ID:121003777
Update Time:2025-10-28

tert-butyl N-(3-iodo-4-methoxyphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-(3-iodo-4-methoxyphenyl)-, 1,1-dimethylethyl ester
    • tert-butyl N-(3-iodo-4-methoxyphenyl)carbamate
    • EN300-27780554
    • 1472069-63-8
    • Inchi: 1S/C12H16INO3/c1-12(2,3)17-11(15)14-8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15)
    • InChI Key: UREGZAQIJHCOMF-UHFFFAOYSA-N
    • SMILES: IC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)OC

Computed Properties

  • Exact Mass: 349.01749Da
  • Monoisotopic Mass: 349.01749Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 47.6Ų

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Additional information on tert-butyl N-(3-iodo-4-methoxyphenyl)carbamate

Comprehensive Overview of tert-butyl N-(3-iodo-4-methoxyphenyl)carbamate (CAS No. 1472069-63-8)

tert-butyl N-(3-iodo-4-methoxyphenyl)carbamate (CAS No. 1472069-63-8) is a specialized organic compound widely utilized in pharmaceutical intermediates and advanced material synthesis. Its unique molecular structure, featuring a tert-butyl carbamate group and an iodo-methoxy substitution, makes it a valuable building block for drug discovery and agrochemical applications. The compound's CAS number 1472069-63-8 ensures precise identification in global chemical databases, aligning with regulatory compliance requirements.

In recent years, the demand for tert-butyl N-(3-iodo-4-methoxyphenyl)carbamate has surged due to its role in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig couplings. Researchers highlight its efficiency in constructing complex biaryl ethers, a key motif in bioactive molecules. This aligns with trending topics like "green chemistry" and "sustainable synthesis", as the compound enables fewer synthetic steps with higher yields—addressing common search queries such as "high-efficiency coupling reagents 2024".

The iodo moiety in CAS 1472069-63-8 offers exceptional reactivity for C–C bond formation, a focal point in AI-driven drug design discussions. Computational chemists frequently explore its electronic properties using DFT calculations, a topic ranking high in academic searches. Furthermore, its methoxy group enhances solubility, addressing formulation challenges—a pain point often queried as "improving API solubility strategies".

From an industrial perspective, tert-butyl N-(3-iodo-4-methoxyphenyl)carbamate is pivotal in scaling up peptide mimetics and kinase inhibitors. Its stability under microwave-assisted synthesis conditions (a hot topic in lab automation forums) reduces reaction times significantly. Quality control protocols for CAS 1472069-63-8 emphasize HPLC purity (>98%) and residual solvent analysis, meeting stringent ICH Q3D guidelines—frequently searched by QA/QC professionals.

Emerging applications include its use in OLED materials, where the carbamate group improves electron transport layers. This connects to trending searches like "organic electronics 2024" and "small molecule semiconductors". Environmental considerations are also addressed: the compound's low bioaccumulation potential (per OECD 117 studies) aligns with ESG-focused manufacturing trends.

In summary, tert-butyl N-(3-iodo-4-methoxyphenyl)carbamate (CAS No. 1472069-63-8) bridges cutting-edge research with industrial needs, offering solutions for drug development, material science, and green synthesis. Its multifaceted utility ensures continued relevance in scientific and commercial landscapes.

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